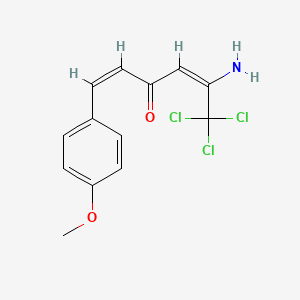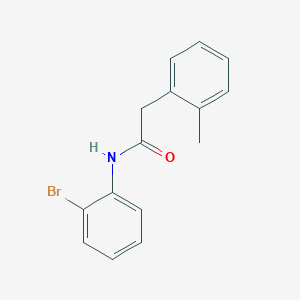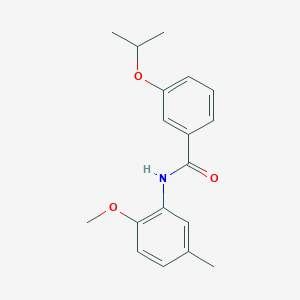
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study the mechanism of action and physiological effects of various signaling pathways.
Mécanisme D'action
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT3, which is necessary for its activation and translocation to the nucleus. As a result, this compound inhibits the transcription of genes that are regulated by STAT3.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and immunosuppressive effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one has several advantages for lab experiments, including its specificity for JAK2 and STAT3, its ability to inhibit the activity of these proteins in a dose-dependent manner, and its ability to penetrate cell membranes. However, one limitation of this compound is its relatively low potency compared to other JAK2 inhibitors.
Orientations Futures
There are several future directions for the use of 5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one in scientific research. One direction is to study its effects on other signaling pathways, such as the MAPK/ERK pathway. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Finally, further research is needed to optimize the synthesis of this compound and to develop more potent JAK2 inhibitors.
Méthodes De Synthèse
The synthesis of 5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one involves several steps, including the reaction of 4-methoxybenzyl chloride with 2,4,6-trichloro-1,3,5-triazine to form 4-methoxybenzyl-2,4,6-trichloro-1,3,5-triazine. This intermediate is then reacted with 5-amino-1,4-hexadien-3-one to form this compound.
Applications De Recherche Scientifique
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one has been widely used in scientific research to study the mechanism of action and physiological effects of various signaling pathways. It has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
(1Z,4E)-5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)hexa-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO2/c1-19-11-6-3-9(4-7-11)2-5-10(18)8-12(17)13(14,15)16/h2-8H,17H2,1H3/b5-2-,12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLKTCDGODUPFG-WESRCBBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)/C=C(\C(Cl)(Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)

![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)
